(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine
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Overview
Description
(3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methanamine is a useful research compound. Its molecular formula is C9H13F2N3O and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Oxadiazole derivatives are synthesized through various chemical reactions, with some focusing on high-yielding processes. For instance, compounds have been synthesized by reacting specific hydrazides and glycine via the polyphosphoric acid condensation route, which is characterized by high yields and confirmed through spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).
Potential Applications in Medicinal Chemistry
Oxadiazole derivatives have shown promise in various biological activities, including antimicrobial and anticancer properties. For instance, novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives were synthesized and characterized, indicating potential for further pharmacological exploration (Vishwanathan & Gurupadayya, 2014).
Anticoagulant and Antioxidant Properties
Some oxadiazole derivatives have been explored for their anticoagulant and antioxidant activities, demonstrating significant increases in prothrombin time and clotting time, which indicates potential applications in anticoagulant therapy (Iyer et al., 2016).
Photochemical Synthesis and Rearrangements
Research into the photochemistry of fluorinated 1,2,4-oxadiazoles has provided insight into novel pathways for synthesizing fluorinated heterocycles, highlighting the role of photoinduced heterocyclic rearrangements in the creation of target compounds (Buscemi et al., 2004).
Properties
IUPAC Name |
[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3O/c10-9(11)3-1-6(2-4-9)8-13-7(5-12)15-14-8/h6H,1-5,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZCYVQGPRODSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CN)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.